Methyl 3-[(4-bromophenyl)methyl]-2-ethoxybenzimidazole-4-carboxylate
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Overview
Description
Methyl 3-[(4-bromophenyl)methyl]-2-ethoxybenzimidazole-4-carboxylate is a complex organic compound that belongs to the benzimidazole family This compound is characterized by its unique structure, which includes a bromophenyl group, an ethoxy group, and a benzimidazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[(4-bromophenyl)methyl]-2-ethoxybenzimidazole-4-carboxylate typically involves multiple steps. One common method includes the following steps:
Friedel-Crafts Acylation:
Esterification: The final step involves the esterification of the carboxyl group to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[(4-bromophenyl)methyl]-2-ethoxybenzimidazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted benzimidazole compounds.
Scientific Research Applications
Methyl 3-[(4-bromophenyl)methyl]-2-ethoxybenzimidazole-4-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of Methyl 3-[(4-bromophenyl)methyl]-2-ethoxybenzimidazole-4-carboxylate involves its interaction with specific molecular targets. The bromophenyl group and benzimidazole core play crucial roles in binding to these targets, which may include enzymes and receptors. The compound can modulate various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-(bromomethyl)benzoate: This compound shares the bromophenyl group but lacks the benzimidazole core.
Methyl 3-(4-bromophenyl)propionate: Similar in structure but with a different functional group arrangement.
Uniqueness
Methyl 3-[(4-bromophenyl)methyl]-2-ethoxybenzimidazole-4-carboxylate is unique due to its combination of the bromophenyl group, ethoxy group, and benzimidazole core
Properties
Molecular Formula |
C18H17BrN2O3 |
---|---|
Molecular Weight |
389.2 g/mol |
IUPAC Name |
methyl 3-[(4-bromophenyl)methyl]-2-ethoxybenzimidazole-4-carboxylate |
InChI |
InChI=1S/C18H17BrN2O3/c1-3-24-18-20-15-6-4-5-14(17(22)23-2)16(15)21(18)11-12-7-9-13(19)10-8-12/h4-10H,3,11H2,1-2H3 |
InChI Key |
FGYKIKHZLOKUGM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)Br)C(=O)OC |
Origin of Product |
United States |
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